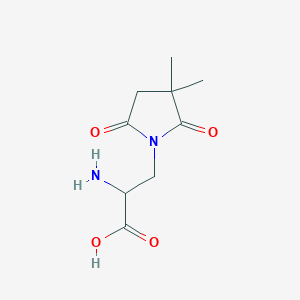

2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid

Description

Properties

Molecular Formula |

C9H14N2O4 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid |

InChI |

InChI=1S/C9H14N2O4/c1-9(2)3-6(12)11(8(9)15)4-5(10)7(13)14/h5H,3-4,10H2,1-2H3,(H,13,14) |

InChI Key |

SLPHSSUNMRCVJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)N(C1=O)CC(C(=O)O)N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid can be achieved through several routes. One common method involves the reaction of maleic anhydride with an appropriate amine under controlled conditions . The reaction typically requires an organic solvent and is carried out at low temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid is used across various scientific disciplines.

- Chemistry It serves as a reference standard in pharmaceutical testing and as a building block in the synthesis of complex molecules. Its versatility allows for modifications that can enhance its properties or create derivatives with different biological activities.

- Biology The compound is used in studies of protein-protein interactions and as a crosslinker in biochemical assays. It can modulate calcium channels and influence neurotransmitter release dynamics.

- Medicine Research has shown potential anticonvulsant properties, suggesting it could be a candidate for preclinical development. These anticonvulsant properties are believed to be mediated through the inhibition of calcium currents via Cav 1.2 (L-type) channels, suggesting potential applications for treating epilepsy and other neurological disorders.

- Industry It is used in the development of novel drug conjugates and other therapeutic agents.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

- Substitution The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant properties are believed to be mediated through the inhibition of calcium currents via Cav 1.2 (L-type) channels . This inhibition reduces neuronal excitability, thereby exerting its anticonvulsant effects.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to three analogs based on substituent variations (Table 1):

Note: *Molecular weight for 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is recalculated based on its formula; the value in (17 g/mol) is likely erroneous.

Physicochemical Properties

- Lipophilicity: The dimethyl groups in the target compound enhance lipophilicity compared to 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid and the pyridine/thiophene derivatives. This could influence membrane permeability in biological systems.

- Hydrogen Bonding: The dioxopyrrolidinone ring provides two ketone groups, enabling stronger hydrogen-bonding interactions than the pyridine or thiophene analogs.

- Solubility: The amino and carboxylic acid groups in all compounds confer water solubility, but the dimethyl groups may reduce solubility in polar solvents relative to simpler analogs .

Biological Activity

2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid is a synthetic compound notable for its unique pyrrolidine structure and dual functionality as both an amino acid derivative and a potential anticonvulsant agent. With a molecular formula of C9H14N2O4 and a molecular weight of 214.22 g/mol, this compound has garnered interest in medicinal chemistry due to its diverse biological activities.

Chemical Structure and Properties

The compound features a pyrrolidine moiety that enhances its stability and biological interactions. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2O4 |

| Molar Mass | 214.22 g/mol |

| Structural Features | Pyrrolidine ring, amino acid derivative |

Biological Activity

Research indicates that this compound exhibits significant anticonvulsant properties . This activity is primarily mediated through the inhibition of calcium currents via Cav 1.2 (L-type) channels, suggesting potential applications in treating epilepsy and other neurological disorders .

The anticonvulsant effects are thought to arise from the compound's ability to modulate calcium channels, which play a critical role in neurotransmitter release dynamics. This modulation can influence synaptic transmission and contribute to the regulation of neuronal excitability .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticonvulsant Activity : In vitro assays demonstrated that the compound effectively inhibited calcium channel currents, supporting its potential use as an anticonvulsant agent .

- Protein-Protein Interactions : Investigations into protein interactions have shown that this compound can influence cellular signaling pathways, highlighting its versatility in biochemical assays .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-Aminopropanoic Acid | C3H7N | Simple amino acid; involved in basic metabolic processes. |

| 4-Aminobutyric Acid (GABA) | C4H9NO2 | Functions as an inhibitory neurotransmitter. |

| 2-Amino-4-methylpentanoic Acid | C6H13N | Used in peptide synthesis; different biological activities. |

The distinct pyrrolidine structure and dual functionality of this compound set it apart from these compounds, potentially allowing for unique interactions within biological systems.

Q & A

Q. What synthetic routes are optimal for preparing this compound?

- Methodological Answer : Common strategies include:

- Multi-Step Organic Synthesis :

- Step 1 : Coupling of pyrrolidinone derivatives with protected amino acids using carbodiimide catalysts (e.g., EDC/HOBt) in anhydrous DMF .

- Step 2 : Deprotection under acidic conditions (e.g., TFA) to yield the free amino acid .

- Biocatalytic Methods :

- Use immobilized enzymes (e.g., PAL) for stereoselective amination/elimination reactions in batch mode at room temperature .

- Purification : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) for ≥95% purity .

Q. How should this compound be purified and characterized?

- Methodological Answer :

- Purification :

- Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove polar impurities .

- Column Chromatography : Silica gel with chloroform/methanol (9:1) for intermediate isolation .

- Characterization :

- NMR : H and C NMR in DMSO- to confirm backbone structure and substituents .

- Mass Spectrometry : ESI-MS in positive ion mode for molecular weight validation (e.g., expected [M+H] = 229.1) .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved?

- Methodological Answer :

- Comparative Assays : Test against structural analogs (e.g., pyridine- or thiophene-containing derivatives) to identify moiety-specific effects .

- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) in cell-based assays (e.g., cytotoxicity or receptor binding) .

- Target Validation : Apply CRISPR knockouts of suspected receptors/enzymes to confirm mechanism .

Q. How to design experiments to study its interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., neurotransmitter receptors) on sensor chips to measure binding kinetics (, ) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, K) in PBS buffer (pH 7.4) at 25°C .

- Molecular Dynamics Simulations : Use AMBER or GROMACS to model interactions with active sites (e.g., pyrrolidinone moiety flexibility) .

Q. What factors influence its stability under experimental conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 3–10) at 37°C; monitor via HPLC for 72 hours .

- Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C for 1 month; assess purity loss monthly .

- Light Sensitivity : Expose to UV (254 nm) for 24 hours; compare NMR spectra pre/post exposure .

| Condition | Stability Outcome | Recommended Protocol | References |

|---|---|---|---|

| pH < 3 | Rapid hydrolysis of amide bonds | Use neutral buffers | |

| Light Exposure | Minimal degradation | Store in amber vials |

Q. How can computational methods predict its reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilicity of the dioxopyrrolidinone ring .

- Docking Studies : Screen against enzyme libraries (e.g., CYP450) using AutoDock Vina to predict metabolic pathways .

Q. How to analyze stereochemical outcomes in its synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.